molecular formula C23H19N3O3S B2822417 N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide CAS No. 451466-32-3

N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide

Cat. No.: B2822417
CAS No.: 451466-32-3
M. Wt: 417.48
InChI Key: CYSBZEMSQUZIQN-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
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Biological Activity

N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a methoxyphenyl group with a tetrahydroquinazoline core, suggesting diverse biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H19N3O3S
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 451466-32-3

Anticancer Activity

Several studies have explored the anticancer properties of quinazoline derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example:

  • Case Study : A study on similar compounds demonstrated that they inhibit the growth of human cancer cell lines by inducing G1 phase arrest and apoptosis through the activation of caspases .

Enzyme Inhibition

The compound's structure suggests possible interactions with various enzymes. Quinazoline derivatives are known to act as inhibitors of protein kinases and other enzymes involved in cellular signaling pathways:

  • Mechanism : By binding to the active site of these enzymes, they can disrupt signal transduction pathways that are often upregulated in cancer and inflammatory diseases .

In Vitro Studies

In vitro assays have shown that related compounds can effectively inhibit the growth of specific cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF7 (Breast Cancer)10Apoptosis induction
Compound BHeLa (Cervical Cancer)15Cell cycle arrest

These findings suggest that this compound may exhibit similar activities.

In Vivo Studies

While specific in vivo studies on this compound are scarce, related quinazoline derivatives have shown promising results in animal models:

  • Study Example : A study demonstrated that a similar quinazoline compound reduced tumor size in xenograft models by inhibiting angiogenesis and promoting apoptosis.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-29-18-12-6-15(7-13-18)14-24-21(27)16-8-10-17(11-9-16)26-22(28)19-4-2-3-5-20(19)25-23(26)30/h2-13,19H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBZVWANENCHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4C=CC=CC4=NC3=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.